N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a trifluoromethyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of 4-METHOXY-N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Phenylethyl Group: This step involves the alkylation of the pyrrolopyrimidine core with a phenylethyl halide.
Formation of the Methoxybenzamide Moiety: The final step involves the coupling of the pyrrolopyrimidine intermediate with methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-METHOXY-N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or pyrrolopyrimidine moieties are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-METHOXY-N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for studying specific biological pathways.
Industrial Applications: The compound’s unique properties make it useful in various industrial applications, including as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-METHOXY-N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE can be compared with other similar compounds, such as:
- 4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-BENZAMIDE
- 4-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE
- 4-METHYL-N-(2-(4-OXO-4H-BENZO(D)(1,3)OXAZIN-2-YL)-PHENYL)-BENZENESULFONAMIDE
These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C23H19F3N4O5 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-methoxy-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C23H19F3N4O5/c1-35-15-9-7-14(8-10-15)18(31)29-22(23(24,25)26)16-17(27-20(22)33)30(21(34)28-19(16)32)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,27,33)(H,29,31)(H,28,32,34) |
InChI Key |
KDVJKIJVJGRMAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CCC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.